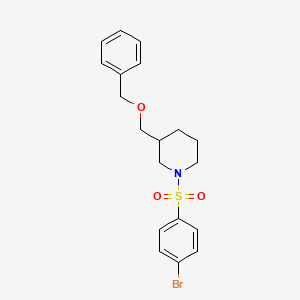

3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine

Description

3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine is a piperidine derivative featuring a benzyloxymethyl group at the 3-position and a 4-bromophenylsulfonyl group at the 1-position. The bromine atom may contribute to halogen bonding in biological systems, while the benzyloxymethyl substituent increases lipophilicity, affecting membrane permeability .

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3S/c20-18-8-10-19(11-9-18)25(22,23)21-12-4-7-17(13-21)15-24-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYLDGCEQRTCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Benzyloxy Methyl Group: This step often involves the reaction of the piperidine derivative with benzyl chloride in the presence of a base such as sodium hydride.

Sulfonylation with 4-Bromophenyl Sulfonyl Chloride: The final step involves the reaction of the intermediate with 4-bromophenyl sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Reduction of the bromophenyl group yields phenyl derivatives.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of sulfonyl and benzyloxy groups on biological activity.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and sulfonyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The following table compares structural features and synthesis methodologies of related compounds:

Key Differences and Implications

- Substituent Position: The target compound’s benzyloxymethyl group at C3 contrasts with analogues like 13 and 9a, where benzyloxy is at C3.

- Functional Groups: Fluorine in 9a: Enhances metabolic stability and electron-withdrawing effects compared to the non-fluorinated allyl chain in 13 . Sulfonyl vs. Carboxylic Acid: The sulfonyl group in the target compound vs. the carboxylic acid in 4-chloro-3-[(4-methylpiperidine-1-)sulfonyl]benzoic acid leads to divergent solubility and acidity profiles .

- Synthetic Complexity : Compound 43 requires multi-step synthesis due to trifluoromethyl and heterocyclic motifs, whereas the target compound’s synthesis is likely more straightforward .

Biological Activity

3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer treatment and antibacterial applications. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine involves several steps, including sulfonylation and reductive amination. The compound features a piperidine ring substituted with a benzyloxy methyl group and a para-bromophenyl sulfonyl moiety. The structural formula can be represented as follows:

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of the sulfonamide moiety in enhancing biological activity. For instance, modifications in the aryl substituent can significantly impact the antiproliferative activity against cancer cell lines. A comparative analysis shows that replacing the para-substituent with electron-withdrawing groups decreases activity, while bulky substituents reduce potency due to steric hindrance .

| Compound | Structure | IC50 (nM) | Remarks |

|---|---|---|---|

| TASIN-1 | TASIN-1 | 4.8 | Highly potent against colon cancer cells |

| 4-Bromo Analog | 4-Bromo | 12 | Slightly less potent but stable |

| Benzyloxy Analog | Benzyloxy | >240 | Exhibits excellent microsomal stability |

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that it effectively targets colon cancer cells, with an IC50 value indicating significant potency . The mechanism appears to involve disruption of cellular signaling pathways critical for cancer cell survival.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is crucial for its antibacterial efficacy, with MIC values suggesting effectiveness comparable to established antibiotics .

Case Studies

- Colon Cancer Cell Lines : In a study evaluating multiple analogs, 3-((Benzyloxy)methyl)-1-((4-bromophenyl)sulfonyl)piperidine demonstrated superior activity compared to other tested compounds, reinforcing its potential as a lead candidate for further development in oncology .

- Antibacterial Testing : Another study assessed various derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 3.12 to 12.5 µg/mL, indicating robust antibacterial activity that warrants further exploration for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.